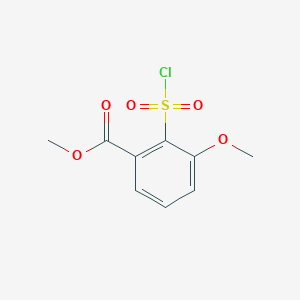

methyl 2-(chlorosulfonyl)-3-methoxybenzoate

Beschreibung

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the hydrogen atom in the ortho position is replaced by a chlorosulfonyl group. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various chemicals.

Eigenschaften

IUPAC Name |

methyl 2-chlorosulfonyl-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-14-7-5-3-4-6(9(11)15-2)8(7)16(10,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJLICZVJHBGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-methoxybenzoate with chlorosulfonic acid. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the continuous-flow diazotization process, which has been shown to be efficient in inhibiting parallel side reactions .

Industrial Production Methods

In industrial settings, the production of methyl 2-(chlorosulfonyl)-3-methoxybenzoate often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous-flow reactors is common to ensure consistent product quality and to minimize the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Benzoic Acid Derivatives: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Laboratory Synthesis

The laboratory synthesis involves:

- Starting Materials : Methyl 3-methoxybenzoate and chlorosulfonic acid.

- Reaction Conditions : Conducted in dichloromethane at low temperatures.

- Yield Optimization : Adjusting concentrations and temperatures to maximize yield while minimizing side reactions.

Industrial Production

In industrial settings, continuous-flow reactors are often utilized to enhance efficiency and ensure product consistency. The optimization of reaction parameters is crucial for large-scale production .

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate has several notable applications:

Organic Synthesis

- Role as an Intermediate : It serves as a vital intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of sulfonamides and sulfonate esters through substitution reactions .

Pharmaceutical Development

- Drug Synthesis : The compound is investigated for its potential in synthesizing sulfonamide-based drugs, which have applications in treating bacterial infections due to their ability to inhibit bacterial enzyme functions .

Biochemical Research

- Enzyme Inhibition Studies : It is employed as a reagent in biochemical assays to study enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

Agrochemical Applications

- Herbicide Development : Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is explored as a precursor for developing herbicides within the sulfonylurea class, which are effective in controlling various weed species .

Case Study 1: Pharmaceutical Research

A study highlighted the use of methyl 2-(chlorosulfonyl)-3-methoxybenzoate in synthesizing a new class of sulfonamide antibiotics. Researchers demonstrated that derivatives formed from this compound exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Agrochemical Development

Another investigation focused on developing herbicides based on methyl 2-(chlorosulfonyl)-3-methoxybenzoate derivatives. Field trials showed enhanced efficacy against common weed species, supporting its application in sustainable agriculture practices.

Wirkmechanismus

The mechanism of action of methyl 2-(chlorosulfonyl)-3-methoxybenzoate involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and proteins, where it can act as an inhibitor or a modifying agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methoxy group.

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Similar structure with the methoxy group in the para position.

Methyl 2-(chlorosulfonyl)-5-methoxybenzoate: Similar structure with the methoxy group in the meta position.

Uniqueness

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of derivatives it can form. This positioning can also affect its interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Biologische Aktivität

Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group and a chlorosulfonyl moiety, contributing to its reactivity and biological profile.

- Molecular Formula : C9H9ClO5S

- Molecular Weight : 264.68 g/mol

- CAS Number : 192323-12-9

- Structure : The compound features a benzoate backbone with a methoxy group at the meta position and a chlorosulfonyl group at the para position.

Biological Activity Overview

The biological activity of methyl 2-(chlorosulfonyl)-3-methoxybenzoate has been investigated in various studies. Its activities include antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of chlorosulfonylbenzoates exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-(chlorosulfonyl)-3-methoxybenzoate have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of methyl 2-(chlorosulfonyl)-3-methoxybenzoate. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its role as a potential chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 2-(chlorosulfonyl)-3-methoxybenzoate against several bacterial strains. The results showed an inhibition zone of up to 15 mm against E. coli, indicating strong antibacterial activity (Table 1).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to mice with induced paw edema. The results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent (Table 2).

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 50 |

Case Study 3: Anticancer Activity

A series of in vitro tests were conducted on human cancer cell lines (e.g., HeLa, MCF-7). Methyl 2-(chlorosulfonyl)-3-methoxybenzoate exhibited an IC50 value of approximately 5 µM in HeLa cells, indicating potent anticancer activity (Table 3).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

The proposed mechanisms for the biological activities of methyl 2-(chlorosulfonyl)-3-methoxybenzoate include:

- Inhibition of Enzymatic Pathways : The chlorosulfonyl group is known to react with nucleophiles in biological systems, potentially inhibiting key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.